(2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethylation: The addition of a trifluoromethyl group, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Piperidinylation: The incorporation of the difluoropiperidinyl group, typically through nucleophilic substitution reactions involving piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of greener solvents and reagents are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, particularly at the bromine and trifluoromethyl sites.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall structure.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents at the bromine or trifluoromethyl positions, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests possible applications in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and difluoropiperidinyl groups can enhance its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-6-(trifluoromethyl)phenyl)methanone: Lacks the difluoropiperidinyl group, making it less complex and potentially less versatile.
(4,4-Difluoropiperidin-1-yl)methanone: Lacks the bromine and trifluoromethyl groups, which may reduce its reactivity and range of applications.
Uniqueness
(2-Bromo-6-(trifluoromethyl)phenyl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF5NO/c14-9-3-1-2-8(13(17,18)19)10(9)11(21)20-6-4-12(15,16)5-7-20/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORBMEHESZKCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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